molecular formula C17H11BrO3 B2927001 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one CAS No. 20005-36-1

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2927001
CAS No.: 20005-36-1
M. Wt: 343.176
InChI Key: ORSYIVDUJLVHHP-VQHVLOKHSA-N
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Description

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone core. Its structure includes two furan rings: one at the terminal position (C1) and another substituted with a 4-bromophenyl group at the C5 position of the furan ring (C3 substituent). The E-configuration of the double bond ensures a planar, rigid structure, which is critical for intermolecular interactions and biological activity .

  • Molecular Formula: C₁₃H₉BrO₂
  • Molar Mass: 277.11 g/mol
  • CAS Number: 111042-58-1
  • Key Features:
    • Bromine atom at the para-position of the phenyl ring enhances electron-withdrawing effects and lipophilicity.
    • Dual furan rings contribute to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSYIVDUJLVHHP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a furan derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by the presence of furan rings and a bromophenyl moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H13BrO2C_{19}H_{13}BrO_2 with a molecular weight of 365.21 g/mol. Its structure can be represented as follows:

 2E 3 5 4 bromophenyl furan 2 yl 1 furan 2 yl prop 2 en 1 one\text{ 2E 3 5 4 bromophenyl furan 2 yl 1 furan 2 yl prop 2 en 1 one}

Synthesis

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 4-bromobenzaldehyde with 2-acetylfuran under basic conditions, often using potassium hydroxide as a catalyst. The reaction proceeds via an aldol condensation mechanism followed by dehydration, resulting in the formation of the desired product.

Anticancer Properties

Research indicates that compounds with furan derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

A comparative analysis of similar compounds revealed that those containing furan rings often demonstrate enhanced cytotoxicity against cancer cell lines, which may be attributed to their ability to interact with DNA or inhibit key enzymes involved in tumor growth .

Antimicrobial Activity

Furans and their derivatives are known for their antimicrobial properties. Investigations into (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one suggest potential efficacy against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions and leading to bacterial death.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It is hypothesized that the bromophenyl group enhances its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The exact mechanism of action for (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one remains under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to altered enzyme activity or receptor modulation, resulting in the observed biological effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other furan derivatives:

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnticancer12.51
Compound BAntimicrobial15.00
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-onePotential anticancer and antimicrobialTBD

Case Studies

Several case studies have highlighted the potential applications of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one:

  • Study on Breast Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating strong anticancer potential .
  • Antimicrobial Testing : In vitro tests revealed that furan derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy.

Scientific Research Applications

Scientific Research Applications of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, a furan derivative, is a chemical compound with a variety of potential applications in scientific research. It has a molecular formula of C17H11BrO3 and a molecular weight of 343.176. This compound is characterized by furan rings and a bromophenyl moiety, giving it unique pharmacological properties.

Potential Applications

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one is a compound of interest in chemistry, biology, and medicine, with potential pharmacological properties.

Anticancer Properties: Research indicates that furan derivatives exhibit anticancer activity, inducing apoptosis in cancer cell lines, including breast cancer cells. These compounds can inhibit signaling pathways related to cell proliferation and survival.

Antimicrobial Activity: Furans and their derivatives are known for their antimicrobial properties, potentially effective against various bacterial strains by disrupting cellular functions.

Anti-inflammatory Effects: This compound may possess anti-inflammatory properties, with the bromophenyl group enhancing its ability to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

Study on Breast Cancer Cell Lines: Derivatives similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating strong anticancer potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Antifungal Activity
  • Target Compound: Limited direct data on antifungal activity, but bromine’s electron-withdrawing nature may enhance membrane penetration compared to non-halogenated analogs.
  • (2E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (LabMol-70) : Exhibited antifungal activity (HPLC purity: 100%) but lower yield (25%) .
  • Pyrrole-Based Chalcones : Compounds like 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) showed potent activity against Candida krusei (superior to ketoconazole) .
Anticancer Activity
  • Indole-Based Chalcones: (E)-1-(1-ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e) demonstrated selective cytotoxicity against cancer cell lines (monoclinic crystal system, dihedral angle: 3.47°) .
Tyrosinase Inhibition
  • (E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (5): Inhibited melanogenesis in B16F10 cells via tyrosinase suppression .
  • Target Compound : The bromophenyl group may enhance enzyme affinity due to hydrophobic interactions, but hydroxyl/methoxy groups in analogs (e.g., compound 8 ) improve solubility and hydrogen bonding .

Physicochemical and Structural Comparisons

Compound Name Substituents Molar Mass (g/mol) Melting Point (°C) Key Properties
Target Compound 5-(4-Bromophenyl)furan, furan-2-yl 277.11 N/A High lipophilicity, planar structure
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one 5-Methylfuran, 4-bromophenyl 291.14 N/A Increased steric hindrance from methyl group
(2E)-3-(4-methoxyphenyl)-1-(biphenyl-4-yl)prop-2-en-1-one (LabMol-69) Biphenyl, 4-methoxyphenyl 314.35 164 High purity (99.36%), moderate yield (53%)
(E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one Trimethoxyphenyl, furan 342.32 N/A Antifungal (MIC: 0.62 mg/mL vs. C. albicans)
(2E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 2,4-Dichlorophenyl, furan 269.09 N/A Stabilized by hydrogen bonding; discontinued due to synthesis challenges

Structural Insights from Crystallography

  • Indole-Based Chalcone (3e): Crystallized in the monoclinic system (space group P2₁/c) with a near-planar structure (dihedral angle: 3.47°) .
  • (2E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one : Hydrogen bonding between furan oxygen and chlorophenyl stabilizes the crystal lattice .

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